molecular formula C18H18N2O B7584506 (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone

(4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone

Cat. No. B7584506
M. Wt: 278.3 g/mol
InChI Key: WPVCORBZWGLCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone, also known as GSK-3β inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

(4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone acts as a (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanoneβ inhibitor by binding to the ATP-binding site of the enzyme. This leads to the inhibition of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanoneβ activity, which results in downstream effects on various signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway.
Biochemical and physiological effects:
The inhibition of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanoneβ by (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone has been shown to have several biochemical and physiological effects. In Alzheimer's disease, it has been shown to reduce the accumulation of β-amyloid plaques and tau protein hyperphosphorylation, which are key pathological features of the disease. In bipolar disorder, it has been shown to regulate mood and behavior by modulating the levels of neurotransmitters such as dopamine and serotonin. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone in lab experiments is its specificity for (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanoneβ inhibition. This allows for the selective modulation of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanoneβ-dependent signaling pathways without affecting other pathways. However, one of the limitations of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone is its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone. One potential direction is the development of more potent and selective (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanoneβ inhibitors with improved solubility and pharmacokinetic properties for clinical use. Another direction is the investigation of the role of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanoneβ inhibition in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the combination of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone with other drugs or therapies could be explored for synergistic effects in disease treatment.

Synthesis Methods

The synthesis of (4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone involves the condensation of 4-pyridylmethanamine and 4-benzylidene-1-piperidinone. The reaction is catalyzed by a base and yields the final product in good yield and purity.

Scientific Research Applications

(4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone has been extensively studied for its potential therapeutic applications in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit glycogen synthase kinase-3β ((4-Benzylidenepiperidin-1-yl)-pyridin-4-ylmethanoneβ), a key enzyme involved in several signaling pathways that play a role in the pathogenesis of these diseases.

properties

IUPAC Name

(4-benzylidenepiperidin-1-yl)-pyridin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c21-18(17-6-10-19-11-7-17)20-12-8-16(9-13-20)14-15-4-2-1-3-5-15/h1-7,10-11,14H,8-9,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVCORBZWGLCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC2=CC=CC=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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